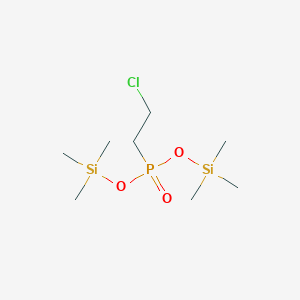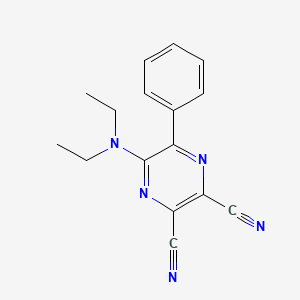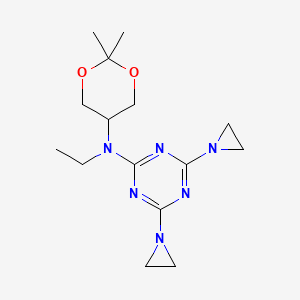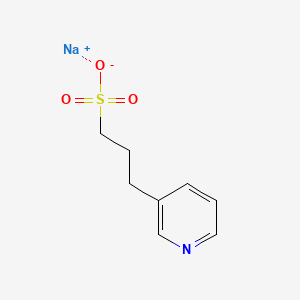
Bis(trimethylsilyl) (2-chloroethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trimethylsilyl) (2-chloroethyl)phosphonate: is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a 2-chloroethyl group and two trimethylsilyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of bis(trimethylsilyl) (2-chloroethyl)phosphonate typically involves the reaction of 2-chloroethylphosphonic acid with trimethylsilyl chloride in the presence of a base. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Bis(trimethylsilyl) (2-chloroethyl)phosphonate undergoes various chemical reactions, including substitution, hydrolysis, and oxidation. These reactions are facilitated by the presence of the trimethylsilyl and 2-chloroethyl groups, which can be selectively modified under appropriate conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions typically occur under mild conditions, often at room temperature.
Hydrolysis Reactions: Hydrolysis of this compound can be achieved using water or aqueous acids, leading to the formation of 2-chloroethylphosphonic acid.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the phosphonate group, resulting in the formation of phosphonic acid derivatives.
Major Products Formed: The major products formed from these reactions include 2-chloroethylphosphonic acid, various substituted phosphonates, and phosphonic acid derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, bis(trimethylsilyl) (2-chloroethyl)phosphonate is used as a reagent in the synthesis of various organophosphorus compounds. Its ability to undergo selective reactions makes it a valuable intermediate in organic synthesis .
Biology and Medicine: In biological and medical research, this compound is explored for its potential as a precursor to bioactive phosphonates. These derivatives have applications in drug development, particularly as enzyme inhibitors and antiviral agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer synthesis .
Mecanismo De Acción
The mechanism of action of bis(trimethylsilyl) (2-chloroethyl)phosphonate involves its ability to undergo selective chemical reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed. For example, in drug development, the phosphonate derivatives may target specific enzymes or receptors, inhibiting their activity and exerting therapeutic effects .
Comparación Con Compuestos Similares
Bis(2-chloroethyl) methylphosphonate: This compound is similar in structure but contains a methyl group instead of trimethylsilyl groups.
Bis(2-chloroethyl) 2-chloroethylphosphonate: Another similar compound with an additional 2-chloroethyl group.
Uniqueness: Bis(trimethylsilyl) (2-chloroethyl)phosphonate is unique due to the presence of trimethylsilyl groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s stability and facilitate selective reactions, making it a valuable reagent in various applications .
Propiedades
Número CAS |
67344-36-9 |
|---|---|
Fórmula molecular |
C8H22ClO3PSi2 |
Peso molecular |
288.85 g/mol |
Nombre IUPAC |
[2-chloroethyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane |
InChI |
InChI=1S/C8H22ClO3PSi2/c1-14(2,3)11-13(10,8-7-9)12-15(4,5)6/h7-8H2,1-6H3 |
Clave InChI |
DITSEKKKRSDMQP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OP(=O)(CCCl)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14480174.png)


![2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline](/img/structure/B14480219.png)

![1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4'-[(2-hydroxy-1-naphthalenyl)azo][1,1'-biphenyl]-4-yl]azo]-, trilithium salt](/img/structure/B14480224.png)
![2-Amino-4-[(naphthalen-1-yl)oxy]butan-1-ol](/img/structure/B14480232.png)



![4,7,8,9-Tetrahydro-5H-thieno[3,2-d]thiocine](/img/structure/B14480246.png)


![2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one](/img/structure/B14480270.png)
